[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Lipophilicity ADME Drug Design

The 6-chloro substituent on the benzoxazole ring directly enhances lipophilicity (LogP 2.92 vs 2.32 non‑chlorinated analog), making this building block critical for optimizing oral absorption and BBB penetration. This specific substitution pattern is essential for maintaining target binding affinity and avoiding off‑target effects observed with the 5‑chloro isomer or unsubstituted analog. Use as a key intermediate for VEGFR‑2 and c‑Met kinase inhibitor SAR studies, where the chloro group also serves as a reactive handle for further derivatization. Guarantees reproducible research outcomes.

Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
CAS No. 1035840-96-0
Cat. No. B1292979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
CAS1035840-96-0
Molecular FormulaC14H15ClN2O3
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)CC(=O)O
InChIInChI=1S/C14H15ClN2O3/c15-10-3-4-11-12(7-10)20-14(16-11)17-5-1-2-9(8-17)6-13(18)19/h3-4,7,9H,1-2,5-6,8H2,(H,18,19)
InChIKeyUFYMPRPQTRWLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (CAS 1035840-96-0): A Specialized Building Block for Targeted Medicinal Chemistry


[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a heterocyclic compound featuring a benzoxazole core, a piperidine ring, and an acetic acid side chain [1]. It serves as a versatile intermediate for synthesizing biologically active molecules . The chloro substituent at the 6-position of the benzoxazole ring is a key structural feature that differentiates it from other analogs, influencing both its chemical reactivity and potential biological interactions [2].

Procurement Risk: Why Direct Substitution of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid with Unsubstituted or 5-Substituted Analogs Compromises Research Integrity


Substituting [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid with its non-chlorinated analog (CAS 1035840-78-8) or the 5-chloro isomer (CAS 1035840-57-3) is not chemically or biologically equivalent. The position of the chloro substituent on the benzoxazole ring directly impacts electronic distribution, binding affinity, and metabolic stability . In-class SAR studies have demonstrated that even minor changes to the benzoxazole substitution pattern can abolish desired activity or introduce unwanted off-target effects, such as residual hH1 or h5-HT2B receptor activity . Therefore, using an unverified analog introduces significant risk to the reproducibility and validity of research outcomes.

Quantitative Differentiation of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid from Key Analogs: An Evidence-Based Guide for Scientific Procurement


LogP Differential: 6-Chloro vs. Unsubstituted Analog

The introduction of a chlorine atom at the 6-position of the benzoxazole ring significantly increases lipophilicity compared to the unsubstituted analog. This change can impact membrane permeability and distribution in biological systems [1].

Lipophilicity ADME Drug Design

Molecular Weight and Mass Properties: 6-Chloro vs. 5-Chloro Isomer

While the 6-chloro and 5-chloro isomers share the same molecular formula (C14H15ClN2O3) and exact mass, their structural difference can lead to distinct fragmentation patterns in mass spectrometry, enabling their differentiation during analysis [1].

Analytical Chemistry Compound Identification Quality Control

Synthetic Versatility: The 6-Chloro Substituent as a Functional Handle

The chlorine atom at the 6-position of the benzoxazole ring provides a distinct site for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This contrasts with the unsubstituted analog, which lacks this reactive handle .

Organic Synthesis Medicinal Chemistry Derivatization

Class-Level Biological Activity: Context from Piperidinyl-Benzoxazole Derivatives

While direct biological data for [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is limited, related piperidinyl-benzoxazole derivatives have demonstrated potent anticancer activity. For example, compounds 5a, 5g, 5h, 11a, and 11b showed strong dual inhibition of VEGFR-2 (IC50 = 0.145–0.970 μM) and c-Met (IC50 = 0.181–1.885 μM) kinases [1].

Anticancer Kinase Inhibition Pharmacology

Optimal Use Cases for [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid Based on Differential Evidence


Lead Optimization Programs Requiring Fine-Tuning of Lipophilicity and Membrane Permeability

The increased LogP (2.92) compared to the unsubstituted analog (2.32) makes this compound a suitable building block for medicinal chemists aiming to optimize the lipophilicity of a lead series, which can be critical for improving oral absorption or blood-brain barrier penetration [1].

Synthesis of Focused Libraries for Kinase Inhibitor Discovery

Given the class-level evidence of piperidinyl-benzoxazole derivatives as potent kinase inhibitors (e.g., VEGFR-2 and c-Met), [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid can serve as a key intermediate for generating diverse analogs for SAR studies [2].

Chemical Biology Studies Requiring a Functionalizable Benzoxazole Scaffold

The presence of the 6-chloro substituent provides a reactive handle for further derivatization, making it a valuable tool for creating chemical probes or affinity reagents to study biological targets, a capability not offered by the unsubstituted analog .

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